Cas no 247-99-4 (4H-Benzo[4,5]imidazo[1,2-b]pyrazole)

4H-Benzo[4,5]imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused tricyclic structure, combining benzo, imidazole, and pyrazole rings. This scaffold is of significant interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery. Its rigid, planar structure enables strong π-π stacking interactions, enhancing binding affinity in biological targets. The compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in developing kinase inhibitors and antiviral agents. Its stability and synthetic accessibility further contribute to its utility in high-throughput screening and structure-activity relationship studies. Researchers value this framework for its balanced lipophilicity and electronic properties, which are advantageous in optimizing drug-like characteristics.
4H-Benzo[4,5]imidazo[1,2-b]pyrazole structure
247-99-4 structure
Product Name:4H-Benzo[4,5]imidazo[1,2-b]pyrazole
CAS No:247-99-4
MF:C9H7N3
MW:157.171981096268
CID:1021117
PubChem ID:11051910
Update Time:2025-07-15

4H-Benzo[4,5]imidazo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4H-Benzo[4,5]imidazo[1,2-b]pyrazole
    • 4H-Pyrazolo[1,5-a]benzimidazole
    • 4H-Pyrazolo[1,5-a]benzimidazole(8CI,9CI)
    • 4H-PYRAN-2,6-DICARBONYL DICHLORIDE
    • 4H-Pyran-2,6-dicarbonylchlorid
    • 4H-Pyrazolo< 1,5-a> benzimidazole
    • 4H-Pyrazolo< 5,1-a> benzimidazol
    • AG-F-87906
    • CTK5A0319
    • SCHEMBL2274845
    • 42318-46-7
    • AKOS006372709
    • DB-332309
    • 247-99-4
    • pyrazolo[1,5-a]benzimidazole
    • 1h-pyrazolo[1,5-a]benzimidazole
    • 1H-Pyrazolo[1,5-a]benzimidazole(9CI)
    • SCHEMBL2274843
    • Inchi: 1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-6-10-12(8)9/h1-6,10H
    • InChI Key: SCAVIRZESCFSPE-UHFFFAOYSA-N
    • SMILES: N12C(C=CN1)=NC1C=CC=CC2=1

Computed Properties

  • Exact Mass: 157.063997236g/mol
  • Monoisotopic Mass: 157.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 33.1Ų

4H-Benzo[4,5]imidazo[1,2-b]pyrazole Pricemore >>

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Additional information on 4H-Benzo[4,5]imidazo[1,2-b]pyrazole

Introduction to 4H-Benzo[4,5]imidazo[1,2-b]pyrazole (CAS No. 247-99-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

4H-Benzo[4,5]imidazo[1,2-b]pyrazole, identified by the chemical identifier CAS No. 247-99-4, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural framework and promising biological activities. This bicyclic scaffold, consisting of fused imidazole and pyrazole rings embedded within a benzene core, presents a rich chemical space for modulating biological targets. The compound's structural complexity and versatility have made it a valuable scaffold for designing novel therapeutic agents, particularly in the pursuit of treatments for complex diseases.

The benzo[4,5]imidazo[1,2-b]pyrazole core has been extensively studied for its potential pharmacological properties. Its imidazole and pyrazole moieties are well-known for their ability to interact with various biological targets, including enzymes and receptors. Recent advancements in drug discovery have highlighted the importance of this scaffold in developing small-molecule inhibitors with high selectivity and efficacy. The benzene ring further enhances the compound's stability and bioavailability, making it an attractive candidate for further optimization.

In recent years, 4H-benzo[4,5]imidazo[1,2-b]pyrazole has been explored as a key intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop compounds with potential applications in oncology, inflammation, and infectious diseases. For instance, studies have demonstrated that derivatives of this scaffold can inhibit the activity of kinases and other enzymes involved in cancer progression. The ability to fine-tune the electronic properties of the heterocyclic system allows for the design of molecules with enhanced binding affinity to target proteins.

The pharmaceutical industry has been particularly interested in benzo[4,5]imidazo[1,2-b]pyrazole derivatives due to their potential as drug candidates. Several preclinical studies have shown that compounds based on this scaffold exhibit significant therapeutic effects in animal models of various diseases. These findings have spurred interest in exploring new synthetic routes and methodologies for generating diverse libraries of derivatives. High-throughput screening (HTS) and computational chemistry approaches have been employed to identify promising lead compounds rapidly.

One of the most compelling aspects of 4H-benzo[4,5]imidazo[1,2-b]pyrazole is its synthetic accessibility. The presence of multiple reactive sites within the molecule allows for a wide range of functionalization strategies. Researchers have utilized palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and other advanced techniques to introduce various substituents into the core structure. This flexibility has enabled the creation of a diverse array of analogs with tailored biological properties.

The exploration of benzo[4,5]imidazo[1,2-b]pyrazole derivatives has also led to significant insights into structure-activity relationships (SAR). By systematically modifying different parts of the molecule, scientists have been able to correlate specific structural features with biological activity. This knowledge has been instrumental in guiding the design of next-generation drugs with improved pharmacokinetic profiles and reduced side effects.

Recent breakthroughs in computational modeling have further accelerated the discovery process for 4H-benzo[4,5]imidazo[1,2-b]pyrazole-based compounds. Advanced algorithms can predict the binding modes of these molecules to target proteins with high accuracy, allowing researchers to optimize their designs before conducting expensive wet-lab experiments. This integration of computational methods with traditional synthetic chemistry has significantly shortened the time required to bring new drug candidates into clinical development.

The potential applications of benzo[4,5]imidazo[1,2-b]pyrazole extend beyond traditional pharmaceuticals. Researchers are investigating its use in materials science and agrochemicals due to its unique electronic properties and stability under various conditions. For example, derivatives of this scaffold have shown promise as organic semiconductors and catalysts in green chemistry applications.

In conclusion,benzo[4,5]imidazo[/,1,2-/b]pyrazole (CAS No./strong> 247-99-4) is a versatile heterocyclic compound with significant potential in chemical biology/strong> /strong>and medicinal chemistry./strong> Its unique structural features/strong> /strong>and biological activities/strong> /strong>make it an invaluable scaffold/strong> /strong>for developing novel therapeutic agents./strong> Recent advancements/strong> /strong>in synthetic methodologies/strong> /strong>and computational modeling/strong> /strong-have further enhanced/strong>/nits utility/strong>/nfor designing/strong>/ncompounds with tailored biological properties./nStrong>/nFuture research/strong>/nwill likely uncover/nnmore exciting applications/nnof this remarkable molecule./n

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